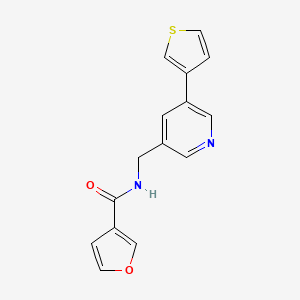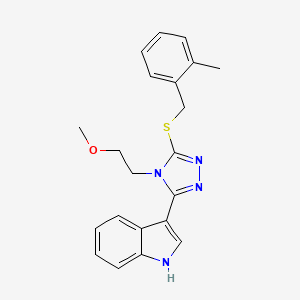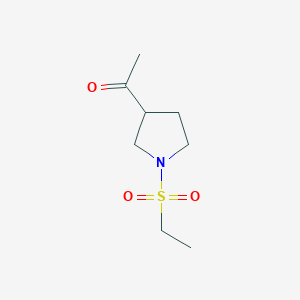
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several interesting functional groups including a thiophene ring, a pyridine ring, a furan ring, and a carboxamide group. These groups are common in many biologically active compounds and materials with interesting properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine and thiophene rings, followed by the introduction of the furan ring and the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The thiophene and pyridine rings are aromatic, meaning they have a stable, ring-like structure. The furan ring is a five-membered ring with an oxygen atom. The carboxamide group consists of a carbonyl group (C=O) and an amide group (NH2), and it is often involved in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the carboxamide group. The aromatic rings are generally less reactive than non-aromatic rings, but they can undergo reactions such as electrophilic aromatic substitution. The carboxamide group could be involved in various reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the carboxamide group could affect its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
A study by Ismail et al. (2004) synthesized derivatives similar to N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide, demonstrating strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Neuroinflammatory Imaging
Horti et al. (2019) developed a PET radiotracer, closely related to the chemical structure of interest, for imaging reactive microglia and neuroinflammation in vivo, indicating its application in studying neuroinflammatory diseases (Horti et al., 2019).
Anticancer Activity
Joyce Hung et al. (2014) explored derivatives for their antiproliferative activity against various cancer cell lines, with some compounds showing significant activity, suggesting the potential of related structures in cancer treatment (Hung et al., 2014).
Amplifiers of Phleomycin
Brown and Cowden (1982) reported on derivatives as amplifiers of phleomycin against Escherichia coli, indicating a role in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Antimicrobial Agents
Chambhare et al. (2003) synthesized and evaluated derivatives for their antibacterial and antimycobacterial activities, showing significant in vitro activity and suggesting potential applications in developing new antimicrobial agents (Chambhare et al., 2003).
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit multiple receptor tyrosine kinases . These kinases play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
It’s likely that it interacts with its targets through hydrogen bonding and other intermolecular interactions . These interactions can lead to changes in the conformation and activity of the target proteins, potentially altering their function .
Biochemical Pathways
Given its potential interaction with receptor tyrosine kinases, it may influence pathways related to cell growth and differentiation
Result of Action
Inhibition of receptor tyrosine kinases can potentially lead to altered cell growth and differentiation
Safety and Hazards
Zukünftige Richtungen
The study of compounds like this one is an active area of research, with potential applications in fields such as medicinal chemistry, materials science, and organic synthesis. Future research could explore the synthesis of this compound, its reactivity, its potential biological activity, and its physical and chemical properties .
Eigenschaften
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-1-3-19-9-12)17-7-11-5-14(8-16-6-11)13-2-4-20-10-13/h1-6,8-10H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJVTTHSGZYBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2991083.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2991084.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2991085.png)
![4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2991087.png)


![8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2991091.png)
![6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2991092.png)
![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991093.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2991094.png)
![N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2991095.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2991096.png)
